(Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a phenylthiazole moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to possess various biological activities . They have been found to interact with targets such as the epidermal growth factor receptor kinase (EGFR) and bacterial DNA gyrase B .
Mode of Action
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Result of Action
Thiazole derivatives have been reported to have various medicinal properties like anti-inflammatory , antibacterial , antifungal , antitubercular and antitumor activities etc.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Benzamide Group: The benzamide group can be introduced through the reaction of the corresponding benzoyl chloride with an amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry:
- Potential applications in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
(Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
(Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness:
- The presence of the benzamide group in (Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide may confer unique properties, such as enhanced binding affinity to certain biological targets or different reactivity in chemical reactions compared to its analogs.
Properties
IUPAC Name |
3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-5-8-13(10-14)16(20)19-17-18-15(11-22-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPMNKPISRZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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